N,5,6-trimethylpyridin-2-amine
Description
Properties
CAS No. |
99132-29-3 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-6-4-5-8(9-3)10-7(6)2/h4-5H,1-3H3,(H,9,10) |
InChI Key |
LLLALLARMSBOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC)C |
Origin of Product |
United States |
Preparation Methods
Direct N-Methylation
The amine group at position 2 can be methylated using agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions. For example, treatment of 2-aminopyridine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields N-methyl-2-aminopyridine. However, this method does not address the introduction of methyl groups at positions 5 and 6, necessitating additional steps.
C-Methylation via Friedel-Crafts
Friedel-Crafts alkylation is challenging for pyridine due to its electron-deficient aromatic ring. However, using directing groups or Lewis acid catalysts can enhance reactivity. For instance, pre-coordinating the amine group with a Lewis acid like AlCl₃ may activate specific ring positions for methylation. A hypothetical route involves:
Table 1: Alkylation Conditions for Methyl Group Introduction
| Step | Reagents | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | DMF, 80°C, 12h | 65–70 | Over-alkylation risk |
| C-Methylation | CH₃Cl, AlCl₃ | Toluene, 110°C, 8h | 40–50 | Low regioselectivity |
Halogenation-Substitution Strategies
Halogenation followed by nucleophilic substitution offers better control over substitution patterns. This method involves introducing halogens at target positions, which are then replaced by methyl groups.
Halogenation of 2-Aminopyridine
Bromination or chlorination of 2-aminopyridine using N-bromosuccinimide (NBS) or Cl₂ gas in acetic acid can yield 5,6-dihalo-2-aminopyridine. The amine group directs electrophilic substitution to positions 5 and 6.
Methyl Group Introduction via Cross-Coupling
Suzuki-Miyaura coupling using methyl boronic acid (CH₃B(OH)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄) replaces halogens with methyl groups. For example:
Subsequent N-methylation completes the synthesis.
Table 2: Halogenation-Substitution Parameters
| Step | Reagents | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Bromination | NBS, CH₃COOH | 25°C, 6h | 75 | High (5,6) |
| Suzuki Coupling | CH₃B(OH)₂, Pd(PPh₃)₄ | Dioxane, 90°C, 12h | 60 | >90% |
Pyridine Ring Construction Approaches
Building the pyridine ring with pre-installed methyl groups avoids challenges associated with late-stage functionalization.
Hantzsch Dihydropyridine Synthesis
Modified Hantzsch reactions using β-keto esters and methyl-substituted enamines can yield dihydropyridines, which are oxidized to pyridines. For example:
Cyclization of Enamine Intermediates
Cyclization of enamines derived from methylated aldehydes and amines offers another route. For instance, reacting 3-methylglutaconaldehyde with methylamine under acidic conditions forms the pyridine core with inherent methyl groups.
Table 3: Ring Synthesis Performance
| Method | Starting Materials | Oxidation Agent | Yield (%) | Purity |
|---|---|---|---|---|
| Hantzsch | Acetylacetone, methylamine | MnO₂ | 55 | 90% |
| Enamine Cyclization | 3-Methylglutaconaldehyde | H₂O₂ | 48 | 85% |
Comparative Analysis of Methods
Efficiency and Scalability
Industrial Viability
Halogenation-Substitution is preferred for large-scale production due to reproducibility, whereas Hantzsch synthesis is limited by oxidation step inefficiencies.
Mechanistic Insights and Challenges
Regioselectivity in C-Methylation
The electron-withdrawing nature of the pyridine ring deactivates positions 5 and 6, necessitating directing groups or Lewis acids to enhance reactivity. Computational studies suggest that AlCl₃ coordination at the amine nitrogen increases electron density at positions 5 and 6, facilitating methylation.
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation to form N,N,5-trimethylpyridin-2-amine N-oxide . Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).
Mechanism : The lone pair on the nitrogen participates in electrophilic attack by the oxidizing agent, leading to N-oxide formation.
Reduction Reactions
The compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether. These reactions may yield secondary or primary amine derivatives, depending on the reducing agent and conditions.
Substitution Reactions
The methyl groups and nitrogen substituents enable nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS):
-
Electrophilic substitution : Activated by the electron-donating amine group, enabling reactions with electrophiles like nitration or halogenation agents.
-
Nucleophilic substitution : Replacement of leaving groups (e.g., bromine) with nucleophiles (e.g., amines) via Buchwald–Hartwig amination .
Example : Bromination at the C(6) position followed by substitution with heteroarylamines under palladium-catalyzed conditions .
Reaction Conditions and Products
The following table summarizes key reactions, reagents, conditions, and products:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic medium) | N,N,5-trimethylpyridin-2-amine N-oxide |
| Reduction | LiAlH₄ (anhydrous ether) | Secondary/primary amine derivatives |
| Electrophilic Substitution | Nitration/Halogenation agents | Nitro/halo-substituted pyridine derivatives |
| Nucleophilic Substitution | Buchwald–Hartwig amination (Pd catalyst) | Heteroarylamino-substituted pyridines |
Research Findings
Studies highlight the compound’s role in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. For example, derivatives with heteroarylamino substitutions show potent inhibition of TNF-α-induced adhesion (up to 78% at 1 μM) . Steric bulk from methyl groups can disrupt hydrogen bonding in enzyme targets, as seen in FGFR4 inhibition studies .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
N,5,6-trimethylpyridin-2-amine has shown promise in several pharmacological applications. Research indicates that compounds with similar structures exhibit anti-inflammatory, antibacterial, and antifungal properties. The anti-inflammatory effects are particularly noteworthy; studies suggest that derivatives of pyridine can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .
Case Study: Anti-inflammatory Activity
A study examined the anti-inflammatory activity of various pyridine derivatives, including this compound. The results indicated that this compound effectively reduced inflammation markers in vitro. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Organic Synthesis Applications
Reactivity in Synthesis
This compound is a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules. It can react with various electrophiles such as aldehydes and ketones to form amines and other functional groups .
Table 1: Reactivity of this compound
| Electrophile Type | Reaction Type | Product Type |
|---|---|---|
| Aldehydes | Nucleophilic Addition | Secondary Amines |
| Ketones | Nucleophilic Addition | Tertiary Amines |
| Halogenated Aromatics | Electrophilic Substitution | Substituted Aromatics |
This table summarizes the reactivity of this compound with different electrophiles.
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a potential monomer for polymer synthesis. Its structural characteristics can enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of this compound into polymer matrices has shown promising results in improving the overall performance of materials used in various applications .
Mechanism of Action
The mechanism of action of N,5,6-trimethylpyridin-2-amine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
3,5,6-Trimethylpyridin-2-amine (CAS 56705-18-1)
- Molecular Formula : C₈H₁₂N₂ (identical to the target compound).
- Key Difference : Methyl groups at positions 3, 5, and 6 instead of N, 5, and 6.
- Impact : Altered steric and electronic properties due to positional isomerism. The absence of an N-methyl group may reduce hydrogen-bonding capacity compared to the target compound .
N,N,6-Trimethylpyridin-2-amine (CAS 199273-62-6)
- Key Difference : N,N-dimethylamine at position 2 and a methyl group at position 6.
- This substitution pattern may enhance metabolic stability in drug design contexts .
Halogen-Substituted Analogues
5-Bromo-N,N,6-trimethylpyridin-2-amine (CAS 910054-73-8)
- Molecular Formula : C₈H₁₁BrN₂.
- Key Feature : Bromine substituent at position 5.
- This compound is more reactive than the methyl-substituted target compound .
6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)
- Molecular Formula : C₆H₄ClF₃N₂.
- Key Feature : Chlorine and trifluoromethyl groups at positions 6 and 5.
- Impact : The electron-withdrawing Cl and CF₃ groups reduce electron density on the pyridine ring, altering reactivity in electrophilic aromatic substitution. Higher lipophilicity (logP ~2.5 estimated) compared to the target compound .
Functionalized Derivatives
5,6-Dimethoxy-3-nitropyridin-2-amine (CAS 3038105-65-3)
- Molecular Formula : C₇H₈N₃O₄.
- Key Feature : Methoxy and nitro groups at positions 5,6 and 3.
- Impact : Nitro groups are strongly electron-withdrawing, making the ring less reactive toward electrophiles. Methoxy groups enhance solubility in polar solvents .
5-((2,3-Dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine (Compound 16 in )
Physicochemical Properties
| Property | N,5,6-Trimethylpyridin-2-amine | 3,5,6-Trimethylpyridin-2-amine | 5-Bromo-N,N,6-trimethylpyridin-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 136.19 | 136.19 | 215.09 |
| LogP (Estimated) | ~1.8 | ~1.8 | ~2.5 |
| Key Substituents | N-Me, 5-Me, 6-Me | 3-Me, 5-Me, 6-Me | N,N-Me, 5-Br, 6-Me |
| Reactivity | Moderate | Moderate | High (due to Br) |
Biological Activity
N,5,6-trimethylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of pyridine characterized by three methyl groups attached to the nitrogen and carbon atoms in the pyridine ring. Its molecular formula is C_9H_{12}N, with a molecular weight of approximately 148.20 g/mol. The presence of the amine group contributes to its reactivity and potential interactions with biological targets.
1. Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory properties. In studies involving models of inflammatory bowel disease (IBD), compounds structurally related to this compound demonstrated significant efficacy in reducing inflammation markers and improving recovery rates in colon tissue:
- Mechanism : The compound acts by inhibiting the activity of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while promoting the expression of IL-10, an anti-inflammatory cytokine .
- Case Study : In a rat model treated with 2,4,6-trinitrobenzenesulfonic acid (TNBS), administration of this compound led to a recovery in colon weight by approximately 79% at a dosage of 1 mg/kg compared to controls .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains:
- Research Findings : In vitro studies revealed that this compound and its derivatives can inhibit the growth of pathogenic bacteria. This suggests potential applications in developing new antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism. For instance, it has been shown to impact the activity of NADPH oxidase (NOX), which plays a critical role in producing reactive oxygen species during inflammation .
Comparative Efficacy
To illustrate the efficacy of this compound compared to other known compounds used in treating IBD:
| Compound | Dosage (mg/kg) | Colon Weight Recovery (%) | Pro-inflammatory Cytokine Reduction |
|---|---|---|---|
| This compound | 1 | 79 | Significant reduction |
| Sulfasalazine (SSZ) | 300 | ~72 | Moderate reduction |
| 5-Aminosalicylic Acid (5-ASA) | - | Baseline | Baseline |
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific receptors or enzymes.
- In Vivo Studies : More extensive animal studies to confirm efficacy and safety profiles before progressing to clinical trials.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Q & A
Q. What are the common synthetic routes for N,5,6-trimethylpyridin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : A microwave-assisted coupling reaction is often employed. For example, 5-((2,3-dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine (structurally analogous) was synthesized using Pd catalysis and microwave heating (200°C for 10 minutes) to achieve regioselectivity . Key steps include:
- Catalyst selection : Pd(OAc)₂ with BINAP ligand for cross-coupling.
- Solvent optimization : N,N-Dimethylformamide (DMF) enhances solubility of intermediates.
- Temperature control : Microwave heating ensures rapid and uniform thermal distribution.
Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields high-purity product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Methyl groups appear as singlets at δ ~2.1–2.3 ppm; aromatic protons in pyridine rings show deshielded peaks (δ 7.3–8.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are validated against theoretical masses (e.g., m/z 331 observed for a trimethylpyridinamine derivative) .
- HPLC : Retention time and peak symmetry (using C18 columns, acetonitrile/water mobile phase) confirm purity (>98%) .
Q. How can solubility and stability be experimentally determined for this compound?
- Methodological Answer :
- LogP calculation : Use software like MarvinSketch to estimate hydrophobicity (logP ~1.2 for similar pyridine derivatives), guiding solvent selection (e.g., DMSO for stock solutions) .
- Accelerated stability studies : Expose the compound to heat (40°C), light, and varying pH (3–9) for 7 days; monitor degradation via HPLC .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst loading optimization : Reduce Pd₂(dba)₃ from 5 mol% to 2 mol% to suppress side reactions (e.g., dimerization) .
- Additive screening : Use NaOtBu as a base to deprotonate intermediates and enhance coupling efficiency .
- Real-time monitoring : Employ inline FTIR to track reaction progress and terminate before byproduct formation .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?
- Methodological Answer :
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C-NMR shifts. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
- X-ray crystallography : Validate molecular geometry; for example, N-(diphenylmethylene)-5-methoxy-3,4,6-trimethylpyridin-2-amine showed planar pyridine rings, confirming computational models .
Q. How are structure-activity relationships (SAR) explored for pyridinamine derivatives in drug discovery?
- Methodological Answer :
- Bioisosteric replacement : Replace methoxy groups (e.g., in 5-methoxy-3,4,6-trimethylpyridin-2-amine ) with halogens or amines to modulate kinase inhibition (e.g., c-Met kinase) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
Q. What methods mitigate false positives in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
